10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL
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Overview
Description
10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL is a complex organic compound known for its unique structural properties It features a benzothiazole ring substituted with a dodecylsulfanyl group, connected to a phenoxydecanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Introduction of Dodecylsulfanyl Group: The dodecylsulfanyl group is introduced via a nucleophilic substitution reaction, where a dodecylthiol reacts with the benzothiazole ring.
Attachment of Phenoxydecanol Chain: The final step involves the etherification of the benzothiazole derivative with 10-bromodecan-1-ol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL can undergo various chemical reactions, including:
Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Substitution: The phenoxydecanol chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium alkoxides or thiolates can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted phenoxydecanol derivatives.
Scientific Research Applications
10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The dodecylsulfanyl group enhances the compound’s lipophilicity, facilitating its incorporation into biological membranes and affecting membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
- 10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL
- 10-(4-(phenyldiazenyl)phenoxy)decan-1-ol
Uniqueness
This compound stands out due to its unique combination of a benzothiazole ring and a long alkyl chain, which imparts distinct physicochemical properties and biological activities. This makes it a versatile compound for various applications, unlike its simpler analogs.
Properties
CAS No. |
821781-95-7 |
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Molecular Formula |
C35H53NO2S2 |
Molecular Weight |
583.9 g/mol |
IUPAC Name |
10-[4-(6-dodecylsulfanyl-1,3-benzothiazol-2-yl)phenoxy]decan-1-ol |
InChI |
InChI=1S/C35H53NO2S2/c1-2-3-4-5-6-7-10-13-16-19-28-39-32-24-25-33-34(29-32)40-35(36-33)30-20-22-31(23-21-30)38-27-18-15-12-9-8-11-14-17-26-37/h20-25,29,37H,2-19,26-28H2,1H3 |
InChI Key |
PFIQCCHARTVGFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)OCCCCCCCCCCO |
Origin of Product |
United States |
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